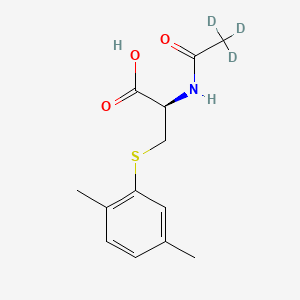

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

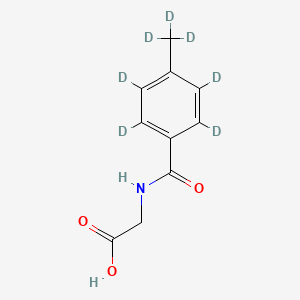

“N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3” is a biochemical used for proteomics research . It is the deuterium-labeled version of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine .

Synthesis Analysis

The synthesis of “N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3” involves the incorporation of stable heavy isotopes of hydrogen (deuterium), carbon, and other elements into the drug molecules . This process is largely used as tracers for quantitation during the drug development process .Molecular Structure Analysis

“N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3” has a molecular formula of C13H14D3NO3S and a molecular weight of 270.36 . The molecule contains a total of 35 bonds, including 18 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also features 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 secondary amide .Physical And Chemical Properties Analysis

“N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3” has a molecular weight of 270.36 and a molecular formula of C13H14D3NO3S . Further physical and chemical properties are not specified in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Metabolism Studies

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3, a variant of mercapturic acids, has been synthesized and studied for its role in metabolism. Research by Tsujimoto et al. (1999) focuses on the synthesis of regioisomeric mercapturic acids to investigate the metabolism of 1,2,3-trimethylbenzene, highlighting the significance of such compounds in metabolic pathways (Tsujimoto et al., 1999).

Clinical and Therapeutic Applications

- Antioxidant and Detoxification : N-acetyl-l-cysteine (NAC), closely related to N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3, is noted for its antioxidant properties and role in detoxification. It stimulates glutathione synthesis, acting as a free radical scavenger, and is used in treating acetaminophen overdose and other conditions characterized by oxidative stress (Kelly, 1998).

- Anti-Inflammatory and Immune Modulation : NAC has shown efficacy in reducing inflammation and modulating immune responses, making it a potential treatment for various diseases where inflammation is a key factor (Rushworth & Megson, 2014).

Chemical and Biological Research

- Inhibition of Corrosion : Studies on derivatives of L-cysteine, including N-Acetyl-L-Cysteine, have investigated their potential as corrosion inhibitors for metals, emphasizing their chemical utility in industrial applications (Fu et al., 2011).

- Biochemical Properties : The biochemical properties of N-acetyl-l-cysteine and its derivatives have been extensively studied, including their role as substrates for enzymes and their interactions with other biochemical entities (Weinander et al., 1994).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R)-3-(2,5-dimethylphenyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-8-4-5-9(2)12(6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCBFFLCBUOZER-NQNNWHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SCC(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSC1=C(C=CC(=C1)C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

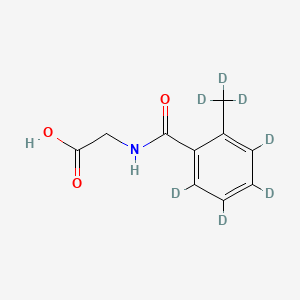

![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)

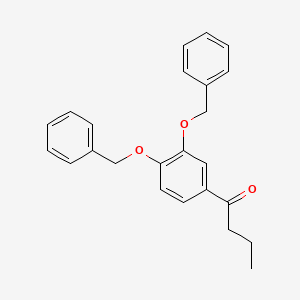

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)